molecular formula C19H18N2O3S B12589565 N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide CAS No. 648899-28-9

N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide

Cat. No.: B12589565
CAS No.: 648899-28-9
M. Wt: 354.4 g/mol
InChI Key: IQBDHHCWSGKAQY-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide is a chemical compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide typically involves the reaction of naphthalene derivatives with benzylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide include other naphthalene derivatives such as:

  • Naphthalene-1-sulfonamide
  • Naphthalene-2-sulfonamide
  • Benzylsulfonamide derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

CAS No.

648899-28-9

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[5-(benzylsulfamoyl)naphthalen-1-yl]acetamide

InChI

InChI=1S/C19H18N2O3S/c1-14(22)21-18-11-5-10-17-16(18)9-6-12-19(17)25(23,24)20-13-15-7-3-2-4-8-15/h2-12,20H,13H2,1H3,(H,21,22)

InChI Key

IQBDHHCWSGKAQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=CC=CC=C3

Origin of Product

United States

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